Cas no 2172603-70-0 (1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acid)

1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acid
- EN300-1590950
- 2172603-70-0
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- インチ: 1S/C9H15N3O2/c1-4-6(2)5-7-10-8(9(13)14)11-12(7)3/h6H,4-5H2,1-3H3,(H,13,14)
- InChIKey: FYWOHOKEPQTGOA-UHFFFAOYSA-N
- SMILES: OC(C1=NN(C)C(CC(C)CC)=N1)=O
計算された属性
- 精确分子量: 197.116426730g/mol
- 同位素质量: 197.116426730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 210
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 68Ų
1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1590950-0.25g |
1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acid |
2172603-70-0 | 0.25g |
$1328.0 | 2023-06-04 | ||
Enamine | EN300-1590950-2.5g |
1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acid |
2172603-70-0 | 2.5g |
$2828.0 | 2023-06-04 | ||
Enamine | EN300-1590950-0.1g |
1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acid |
2172603-70-0 | 0.1g |
$1269.0 | 2023-06-04 | ||
Enamine | EN300-1590950-0.05g |
1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acid |
2172603-70-0 | 0.05g |
$1212.0 | 2023-06-04 | ||
Enamine | EN300-1590950-50mg |
1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acid |
2172603-70-0 | 50mg |
$1212.0 | 2023-09-23 | ||
Enamine | EN300-1590950-5.0g |
1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acid |
2172603-70-0 | 5g |
$4184.0 | 2023-06-04 | ||
Enamine | EN300-1590950-10.0g |
1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acid |
2172603-70-0 | 10g |
$6205.0 | 2023-06-04 | ||
Enamine | EN300-1590950-250mg |
1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acid |
2172603-70-0 | 250mg |
$1328.0 | 2023-09-23 | ||
Enamine | EN300-1590950-5000mg |
1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acid |
2172603-70-0 | 5000mg |
$4184.0 | 2023-09-23 | ||
Enamine | EN300-1590950-1000mg |
1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acid |
2172603-70-0 | 1000mg |
$1442.0 | 2023-09-23 |
1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acid 関連文献
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acidに関する追加情報
Introduction to 1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acid (CAS No. 2172603-70-0)
1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2172603-70-0, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the triazole class, a family of molecules known for their diverse biological activities and applications in medicinal chemistry. The unique structural features of 1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acid, particularly its branched alkyl substituents and carboxylic acid functionality, contribute to its distinctive chemical properties and potential therapeutic benefits.
The synthesis and characterization of 1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acid have been the subject of extensive studies due to its promising role as a building block in drug discovery. The presence of a methyl group at the 1-position and a 2-methylbutyl group at the 5-position introduces steric hindrance and influences the compound's solubility, reactivity, and interaction with biological targets. Additionally, the carboxylic acid moiety at the 3-position provides a site for further functionalization, enabling the development of more complex derivatives with enhanced pharmacological properties.
In recent years, there has been growing interest in triazole derivatives as potential candidates for treating various diseases, including infectious disorders and inflammatory conditions. The structural motif of triazoles is well-documented for its ability to disrupt essential biological pathways in pathogens, making it a valuable scaffold for antimicrobial and antiviral agents. Specifically, 1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acid has been investigated for its potential to inhibit key enzymes involved in microbial metabolism. Preliminary studies suggest that this compound exhibits inhibitory activity against certain bacterial strains by interfering with their cell wall synthesis or energy production mechanisms.
The carboxylic acid derivative also shows promise in modulating inflammatory responses. Inflammatory processes are central to many chronic diseases, and targeting key inflammatory mediators can lead to novel therapeutic strategies. The structural flexibility of 1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acid allows it to interact with various protein targets involved in inflammation pathways. For instance, it has been hypothesized that this compound may inhibit the activity of cyclooxygenase (COX) enzymes or modulate cytokine production by interacting with specific binding sites on cellular receptors.
Advances in computational chemistry have further enhanced the understanding of 1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acid's interactions with biological targets. Molecular docking simulations have been employed to predict how this compound binds to enzymes such as kinases or proteases that are implicated in disease pathogenesis. These studies have provided valuable insights into the compound's binding affinity and mode of action, guiding the design of more potent derivatives. Additionally, virtual screening techniques have identified potential lead compounds derived from 1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acid that could be optimized for improved pharmacokinetic profiles.
The pharmaceutical industry has also explored synthetic routes for 1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acid that enhance yield and scalability while maintaining high purity standards. Modern synthetic methodologies often involve multi-step reactions that incorporate protecting groups to safeguard reactive functionalities during purification. Catalytic processes have been particularly effective in streamlining these synthetic pathways without compromising efficiency or selectivity. The development of green chemistry principles further ensures that these synthetic methods are environmentally sustainable while meeting regulatory requirements.
Preclinical studies have been crucial in evaluating the safety and efficacy of 1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acid before transitioning to human trials. In vitro assays have demonstrated its ability to inhibit specific biological pathways without significant toxicity at therapeutic concentrations. Animal models have provided additional evidence supporting its potential as an anti-inflammatory agent by reducing markers of inflammation such as interleukin (IL)-6 levels or tumor necrosis factor (TNF)-α expression. These findings have laid the groundwork for clinical trials aimed at validating its therapeutic efficacy in human populations.
The future direction of research on 1-methyl-5-(2-methylbutyl)-1H-1,2,4-triazole-3-carboxylic acid includes exploring its role in combination therapies with other drugs or small molecules that target different disease mechanisms simultaneously. Such combinations can enhance overall treatment outcomes by addressing multiple aspects of a disease process or reducing resistance development through synergistic effects between compounds. Additionally, investigating its potential applications beyond traditional pharmaceuticals—such as agrochemicals or material science—could open new avenues for commercialization while contributing to interdisciplinary scientific advancements.
In conclusion, 2172603-70-0 is a versatile chemical entity with significant promise in pharmaceutical research due to its unique structural features and biological activities. Its molecular framework provides opportunities for designing novel therapeutics targeting various diseases.
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